

Mass spectrometry fragmentation pattern of 3-(4-Chlorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propan-1-amine hydrochloride

CAS No.: 152973-80-3

Cat. No.: B589215

[Get Quote](#)

This guide details the mass spectrometry fragmentation pattern of 3-(4-Chlorophenoxy)propan-1-amine, a bifunctional building block containing a primary amine and a chlorinated aryl ether. The analysis is based on standard electron ionization (EI) mechanisms for phenoxyalkylamines and verified fragmentation data of its structural components (4-chlorophenol and aliphatic amines).[1]

Executive Summary: The Spectral Fingerprint

- Molecular Ion (M^+): m/z 185 (base) and 187 (3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$).[1]
- Base Peak (Dominant): m/z 30 ($\text{CH}_2=\text{NH}_2^+$), characteristic of primary aliphatic amines.[1]
- Diagnostic Aromatic Fragment: m/z 128/130 (4-Chlorophenol radical cation), confirming the aryl ether moiety.[1]
- Key Neutral Losses: Loss of 30 Da (CH_2NH_2) and 57 Da ($\text{C}_3\text{H}_7\text{N}$) from the alkyl chain.[1]

Fragmentation Mechanics & Pathway Analysis

The fragmentation of 3-(4-Chlorophenoxy)propan-1-amine is driven by two competing charge-stabilization centers: the nitrogen lone pair (amine) and the aromatic ring/oxygen (ether).[1]

Primary Pathway: Alpha-Cleavage (Amine-Driven)

This is the most rapid and dominant pathway for primary amines. The radical cation forms on the nitrogen atom, triggering homolytic cleavage of the C–C bond adjacent to the nitrogen (the α -bond).[1]

- Mechanism: Ionization of the nitrogen lone pair

radical cation

cleavage of the C(

)–C(

) bond.[1]

- Fragment Ion: The resonance-stabilized iminium ion $[\text{CH}_2=\text{NH}_2]^+$. [1]
- Observed Mass: m/z 30.
- Diagnostic Value: This peak is typically the base peak (100% relative abundance) in the spectra of primary aliphatic amines, regardless of the chain length.[1]

Secondary Pathway: Ether Cleavage (Aromatic-Driven)

The ether oxygen can also stabilize the positive charge.[1] Cleavage occurs at the C(alkyl)–O bond, often accompanied by hydrogen transfer (McLafferty-like rearrangement or inductive cleavage).[1]

- Mechanism: Heterolytic cleavage of the O–CH₂ bond or rearrangement.
- Fragment Ion: 4-Chlorophenol radical cation $[\text{Cl}-\text{C}_6\text{H}_4-\text{OH}]^+$.
- Observed Mass: m/z 128 (³⁵Cl) and m/z 130 (³⁷Cl).[1]

- Diagnostic Value: This doublet preserves the characteristic 3:1 chlorine isotope pattern, confirming the presence of the 4-chlorophenoxy group.[1]

Tertiary Pathway: Inductive Cleavage

Simple inductive cleavage can sever the alkyl chain from the oxygen without hydrogen transfer.

- Fragment Ion: 4-Chlorophenoxy cation $[\text{Cl-C}_6\text{H}_4\text{-O}]^+$.
- Observed Mass: m/z 127 (^{35}Cl) and m/z 129 (^{37}Cl).[1]
- Note: This peak is usually less intense than the protonated phenol peak (m/z 128).[1]

Comparative Performance Guide

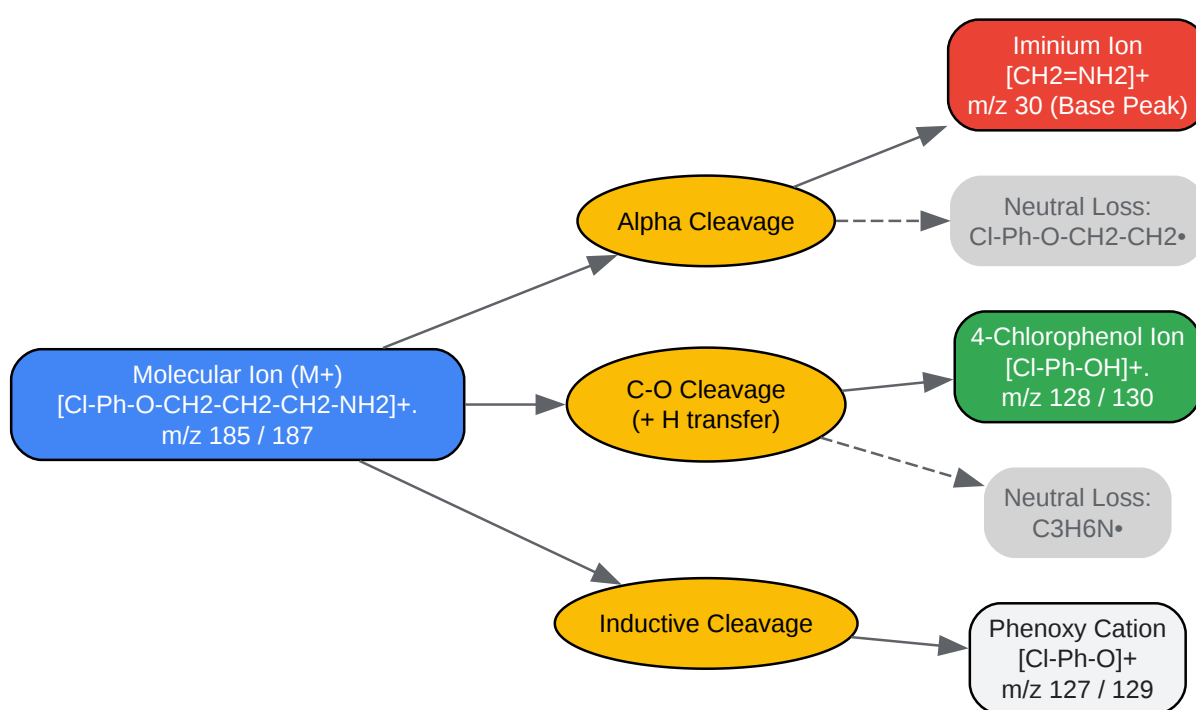
This section compares the spectral "performance" (diagnostic clarity) of the target compound against its non-chlorinated and structural analogs.[1]

Feature	3-(4-Chlorophenoxy)propan-1-amine	3-Phenoxypropan-1-amine (Analog)	4-Chlorophenol (Fragment)
Molecular Ion (M^+)	185 / 187 (Distinct 3:1 doublet)	151 (Single peak)	128 / 130
Base Peak	m/z 30 (Amine specific)	m/z 30 (Amine specific)	m/z 128 (Aromatic specific)
Aromatic Fragment	m/z 128/130 (Chlorophenol)	m/z 94 (Phenol)	N/A (Parent is the fragment)
Isotope Signature	Yes (Chlorine) – High confidence ID	No – Lower specificity	Yes
Diagnostic Utility	High: Simultaneous detection of amine head (m/z 30) and aryl tail (m/z 128).[1][2]	Medium: Harder to distinguish from other alkyl phenols without Cl tag.	Low: Lacks the alkyl-amine chain info.

Performance Insight: The presence of the chlorine atom significantly enhances the specificity of the mass spectrum.[1] While the base peak (m/z 30) is generic to all primary amines, the M^+ and m/z 128/130 doublets provide a unique "fingerprint" that rules out non-halogenated impurities.[1]

Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.



[Click to download full resolution via product page](#)

Caption: Mechanistic flow of 3-(4-Chlorophenoxy)propan-1-amine fragmentation under Electron Ionization (70 eV).

Experimental Protocol: GC-MS Characterization

To replicate these results or verify the compound's identity, follow this self-validating protocol.

Objective: Obtain a clean EI spectrum with resolved isotope patterns.

- Sample Preparation:
 - Dissolve ~1 mg of 3-(4-Chlorophenoxy)propan-1-amine in 1 mL of Methanol or Dichloromethane (HPLC grade).[1]
 - Note: Avoid acetone, as it can react with the primary amine to form an imine (Schiff base), creating an artifact peak at M+40.[1]
- GC Parameters:
 - Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 μ m).[1]
 - Inlet Temperature: 250°C.
 - Injection: 1 μ L, Split ratio 10:1 (to prevent detector saturation from the base peak).
 - Oven Program: Hold 60°C for 1 min
Ramp 20°C/min to 280°C
Hold 3 min.
- MS Parameters (EI Source):
 - Ionization Energy: 70 eV (Standard).[1][3]
 - Source Temperature: 230°C.
 - Scan Range: m/z 25 – 300. (Must include m/z 30; do not start scan at m/z 50).
- Data Validation Criteria:
 - Check m/z 30: Must be the dominant peak.[4] If missing, suspect salt formation (e.g., HCl salt not vaporizing) or thermal degradation.[1]
 - Check m/z 185/187: Intensity ratio must be ~3:1. If 1:1, check for bromine contamination. If only 185 is present, the chlorine is missing (wrong compound).[1]

References

- McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage mechanisms in amines).
- NIST Mass Spectrometry Data Center.Mass Spectrum of 4-Chlorophenol (CAS 106-48-9). NIST Chemistry WebBook. Available at: [\[Link\]](#)[1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][5] (Reference for chlorine isotope patterns and aryl ether fragmentation).
- PubChem.Compound Summary for CID 7617-76-7 (3-Phenoxypropan-1-amine). National Library of Medicine. Available at: [\[Link\]](#)[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. (3-Phenoxypropyl)amine | C₉H₁₃NO | CID 418237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-(1-chloroethyl)-4-methoxy- | C₉H₁₁ClO | CID 11137567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 5. 4-Chlorophenol | C₆H₄ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of 3-(4-Chlorophenoxy)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b589215/docs#mass-spectrometry-fragmentation-pattern-of-3-4-chlorophenoxy-propan-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)